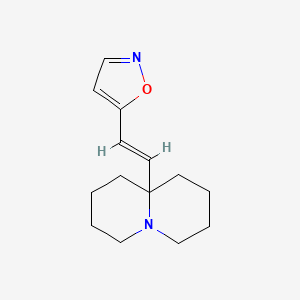![molecular formula C17H18N6O6 B15211772 3'-O-[(2-Nitrophenyl)methyl]adenosine CAS No. 73552-71-3](/img/structure/B15211772.png)
3'-O-[(2-Nitrophenyl)methyl]adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)-4-((2-nitrobenzyl)oxy)tetrahydrofuran-3-ol is a complex organic molecule with significant implications in various scientific fields. This compound features a purine base, a tetrahydrofuran ring, and a nitrobenzyl group, making it a subject of interest in medicinal chemistry and biochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)-4-((2-nitrobenzyl)oxy)tetrahydrofuran-3-ol typically involves multiple steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors like formamide and glycine.
Construction of the Tetrahydrofuran Ring: The tetrahydrofuran ring is formed via cyclization reactions involving diols and appropriate catalysts.
Attachment of the Nitrobenzyl Group: The nitrobenzyl group is introduced through nucleophilic substitution reactions, often using nitrobenzyl halides and suitable bases.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of various functional groups onto the purine base.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can serve as a probe to study enzyme-substrate interactions, particularly those involving purine metabolism. Its modified structure can help elucidate the roles of specific functional groups in biological processes.
Medicine
Medically, this compound has potential applications in drug development. Its purine base is a key component of many antiviral and anticancer agents, making it a valuable scaffold for designing new therapeutic molecules.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Wirkmechanismus
The mechanism of action of (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)-4-((2-nitrobenzyl)oxy)tetrahydrofuran-3-ol involves its interaction with specific molecular targets. The purine base can bind to enzymes involved in nucleotide metabolism, inhibiting their activity. The nitrobenzyl group can undergo photolysis, releasing reactive intermediates that can further modulate biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
2-Nitrobenzyl Alcohol: Shares the nitrobenzyl group but lacks the purine base and tetrahydrofuran ring.
Ribavirin: An antiviral drug with a similar purine base but different substituents.
Uniqueness
What sets (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)-4-((2-nitrobenzyl)oxy)tetrahydrofuran-3-ol apart is its combination of a purine base, a tetrahydrofuran ring, and a nitrobenzyl group. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
73552-71-3 |
|---|---|
Molekularformel |
C17H18N6O6 |
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-[(2-nitrophenyl)methoxy]oxolan-3-ol |
InChI |
InChI=1S/C17H18N6O6/c18-15-12-16(20-7-19-15)22(8-21-12)17-13(25)14(11(5-24)29-17)28-6-9-3-1-2-4-10(9)23(26)27/h1-4,7-8,11,13-14,17,24-25H,5-6H2,(H2,18,19,20)/t11-,13-,14-,17-/m1/s1 |
InChI-Schlüssel |
XOHUCKFWYASAPX-LSCFUAHRSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)CO[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=NC4=C(N=CN=C43)N)CO)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C(=C1)COC2C(OC(C2O)N3C=NC4=C(N=CN=C43)N)CO)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{3-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]phenyl}ethan-1-one](/img/structure/B15211689.png)
![N-[2-(Butan-2-yl)-6-ethylphenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B15211697.png)
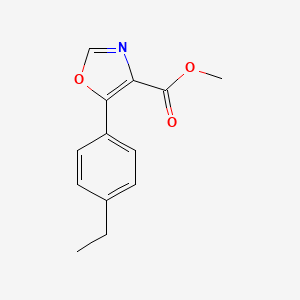
![1H,1'H-[3,3'-Bipyrrole]-2,2',5,5'-tetraone](/img/structure/B15211718.png)
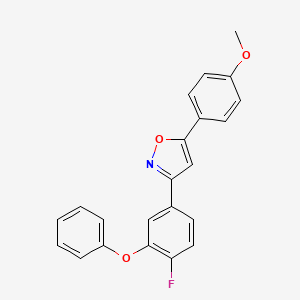
![2-(4-Oxo-2,3-diphenylindeno[1,2-b]pyrrol-1(4H)-yl)ethyl acetate](/img/structure/B15211732.png)
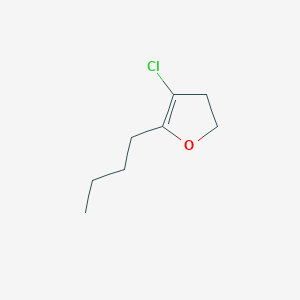
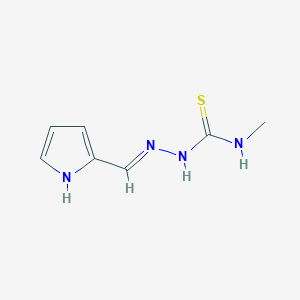
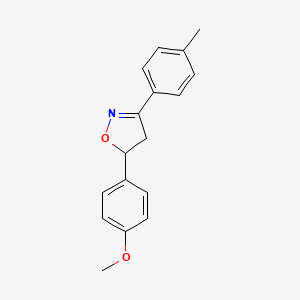
![2-Methylhexahydro[1,2]oxazolo[4,5-c]pyridin-3(2H)-one](/img/structure/B15211766.png)
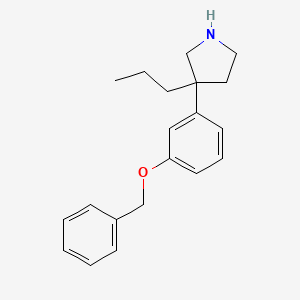
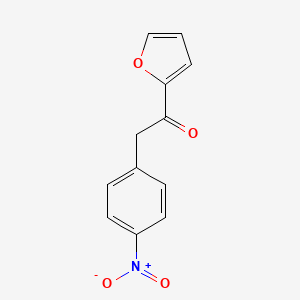
![Acetic acid, [3-[2-(3,4-diphenyl-1H-pyrazol-1-yl)ethyl]phenoxy]-](/img/structure/B15211784.png)
